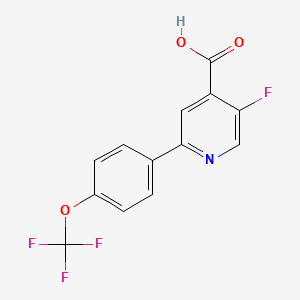
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid is a fluorinated aromatic compound with significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Fluorination: The amine is subjected to fluorination to introduce the fluorine atom at the desired position.
Coupling: The fluorinated intermediate is then coupled with isonicotinic acid under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethoxy group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate
- 5-[2-(Trifluoromethoxy)phenyl]-2-furoic acid
Uniqueness
5-Fluoro-2-(4-(trifluoromethoxy)phenyl)isonicotinic acid stands out due to its specific combination of fluorine and trifluoromethoxy groups, which impart unique chemical and physical properties. This makes it particularly valuable for applications requiring high stability, specific reactivity, and enhanced binding interactions.
Eigenschaften
Molekularformel |
C13H7F4NO3 |
|---|---|
Molekulargewicht |
301.19 g/mol |
IUPAC-Name |
5-fluoro-2-[4-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H7F4NO3/c14-10-6-18-11(5-9(10)12(19)20)7-1-3-8(4-2-7)21-13(15,16)17/h1-6H,(H,19,20) |
InChI-Schlüssel |
GNOPSRUPAKQVMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC=C(C(=C2)C(=O)O)F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


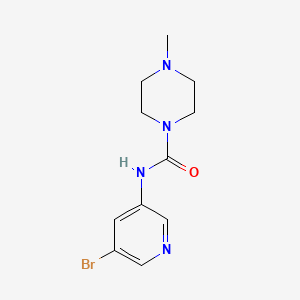
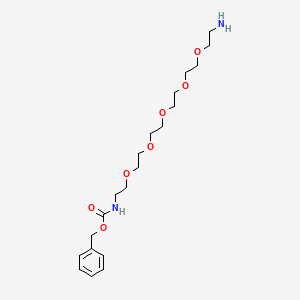

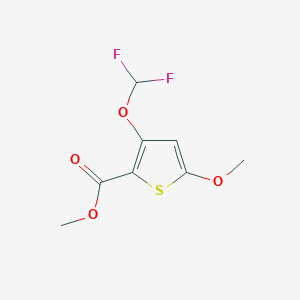
![Phosphonium, [5-(dimethylamino)-5-oxopentyl]triphenyl-, bromide](/img/structure/B12066837.png)
![endo-N-(2-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B12066840.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(methylamino)imidazo[4,5-d]pyridazin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066842.png)
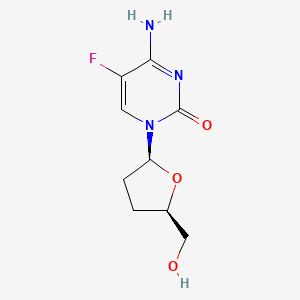
![20-Chloro-10-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12066856.png)

![4,7-Dimethyl-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine 1-oxide](/img/structure/B12066875.png)

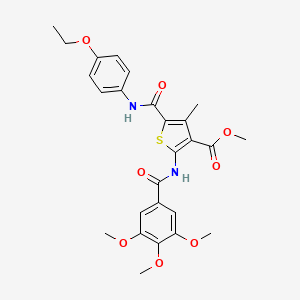
![(2R)-2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12066894.png)
